Cas no 2034390-07-1 (N-(4-phenoxyphenyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide)

N-(4-phenoxyphenyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide Chemical and Physical Properties
Names and Identifiers
-
- 2-(oxolan-3-yloxy)-N-(4-phenoxyphenyl)pyridine-3-carboxamide
- N-(4-phenoxyphenyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide
- F6475-0704
- 2034390-07-1
- AKOS026689470
-
- Inchi: 1S/C22H20N2O4/c25-21(20-7-4-13-23-22(20)28-19-12-14-26-15-19)24-16-8-10-18(11-9-16)27-17-5-2-1-3-6-17/h1-11,13,19H,12,14-15H2,(H,24,25)
- InChI Key: KNPOEHJBESUYAH-UHFFFAOYSA-N
- SMILES: O1CCC(C1)OC1C(=CC=CN=1)C(NC1C=CC(=CC=1)OC1C=CC=CC=1)=O
Computed Properties
- Exact Mass: 376.14230712g/mol
- Monoisotopic Mass: 376.14230712g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 28
- Rotatable Bond Count: 6
- Complexity: 489
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.6
- Topological Polar Surface Area: 69.7Ų
N-(4-phenoxyphenyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6475-0704-2mg |
2-(oxolan-3-yloxy)-N-(4-phenoxyphenyl)pyridine-3-carboxamide |
2034390-07-1 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F6475-0704-10μmol |
2-(oxolan-3-yloxy)-N-(4-phenoxyphenyl)pyridine-3-carboxamide |
2034390-07-1 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F6475-0704-2μmol |
2-(oxolan-3-yloxy)-N-(4-phenoxyphenyl)pyridine-3-carboxamide |
2034390-07-1 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F6475-0704-20μmol |
2-(oxolan-3-yloxy)-N-(4-phenoxyphenyl)pyridine-3-carboxamide |
2034390-07-1 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F6475-0704-15mg |
2-(oxolan-3-yloxy)-N-(4-phenoxyphenyl)pyridine-3-carboxamide |
2034390-07-1 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F6475-0704-3mg |
2-(oxolan-3-yloxy)-N-(4-phenoxyphenyl)pyridine-3-carboxamide |
2034390-07-1 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F6475-0704-25mg |
2-(oxolan-3-yloxy)-N-(4-phenoxyphenyl)pyridine-3-carboxamide |
2034390-07-1 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F6475-0704-1mg |
2-(oxolan-3-yloxy)-N-(4-phenoxyphenyl)pyridine-3-carboxamide |
2034390-07-1 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F6475-0704-40mg |
2-(oxolan-3-yloxy)-N-(4-phenoxyphenyl)pyridine-3-carboxamide |
2034390-07-1 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F6475-0704-10mg |
2-(oxolan-3-yloxy)-N-(4-phenoxyphenyl)pyridine-3-carboxamide |
2034390-07-1 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
N-(4-phenoxyphenyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide Related Literature
-
Joseph F. Parker,Christopher N. Chervin,Eric S. Nelson,Debra R. Rolison,Jeffrey W. Long Energy Environ. Sci., 2014,7, 1117-1124
-
Yaqi Chen,Tao Li,Shiyan Cheng,Jinghui Wang,Yibing Zhao,Chuanliu Wu Org. Biomol. Chem., 2017,15, 1921-1929
-
Y.-B. Wang,T.-H. Pan,Q. Liang,X.-H. Huang,S.-T. Wu,C.-C. Huang CrystEngComm, 2010,12, 3886-3893
-
Kristin H. Loomis,Jonathan L. Kirschman,Sushma Bhosle,Ravi V. Bellamkonda,Philip J. Santangelo J. Mater. Chem. B, 2016,4, 1619-1632
-
J. N. Wang,J. W. Wang,G. J. Huang,L. Cheng,L. J. Jiang,L. G. Wang Phys. Chem. Chem. Phys., 2016,18, 12029-12034
Additional information on N-(4-phenoxyphenyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide
Introduction to N-(4-phenoxyphenyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide (CAS No. 2034390-07-1)
N-(4-phenoxyphenyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide, a compound with the CAS number 2034390-07-1, is a sophisticated organic molecule that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to a class of derivatives that exhibit promising biological activities, making it a subject of intense study for potential therapeutic applications.
The molecular structure of N-(4-phenoxyphenyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide is characterized by its intricate arrangement of functional groups. The presence of a phenoxy group at the 4-position of the benzene ring and a tetrahydrofuran-3-yloxy group on the nicotinamide moiety contributes to its unique chemical properties. These structural features are crucial in determining its interaction with biological targets, which is a key factor in its potential as a pharmacological agent.
In recent years, there has been a growing interest in nicotinamide derivatives due to their diverse biological activities. Nicotinamide, also known as Niacinamide, is a water-soluble form of vitamin B3 and has been extensively studied for its role in various physiological processes. The introduction of additional functional groups, such as the phenoxy and tetrahydrofuran-3-yloxy groups, modifies its pharmacological profile, potentially enhancing its efficacy and selectivity.
One of the most compelling aspects of N-(4-phenoxyphenyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide is its potential application in the treatment of inflammatory diseases. Inflammatory responses are mediated by complex signaling pathways involving various cytokines and enzymes. Studies have shown that nicotinamide derivatives can modulate these pathways by inhibiting key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). The structural modifications in N-(4-phenoxyphenyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide are expected to enhance its inhibitory activity, making it a promising candidate for anti-inflammatory therapies.
Furthermore, this compound has shown promise in preclinical studies as an antioxidant agent. Oxidative stress is implicated in numerous pathological conditions, including neurodegenerative diseases, cardiovascular disorders, and cancer. The ability of N-(4-phenoxyphenyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide to scavenge free radicals and protect against oxidative damage makes it a valuable candidate for therapeutic intervention.
The synthesis of N-(4-phenoxyphenyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the tetrahydrofuran-3-yloxy group necessitates careful handling to ensure regioselectivity and high yield. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to construct the complex molecular framework efficiently.
Evaluation of the pharmacokinetic properties of N-(4-phenoxyphenyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide is essential for understanding its potential as a drug candidate. Studies have indicated that modifications at the nitrogen position of nicotinamide can influence solubility, bioavailability, and metabolic stability. The presence of the tetrahydrofuran moiety may enhance solubility while also affecting metabolic pathways, which could be advantageous for therapeutic applications.
In conclusion, N-(4-phenoxyphenyl)-2-((tetrahydrofuran-3-yloxy)nicotinamide (CAS No. 2034390-07-1) represents a significant advancement in the development of novel pharmacological agents. Its unique structural features and demonstrated biological activities position it as a promising candidate for further research and development in various therapeutic areas. As our understanding of its pharmacological properties continues to evolve, this compound holds great potential for improving human health and well-being.
2034390-07-1 (N-(4-phenoxyphenyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide) Related Products
- 2228237-62-3(4-1-(aminooxy)-2-methylpropan-2-yl-2-fluoro-N,N-dimethylaniline)
- 2171706-77-5(1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoyl-3,3-dimethylazetidine-2-carboxylic acid)
- 1354000-22-8(2-[Methyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol)
- 307496-40-8(Bicyclo[2.2.1]hept-2-ene,5,5'-[1,4-phenylenebis[(dimethylsilylene)-2,1-ethanediyl]]bis-)
- 412273-99-5(ethyl 2-{1-oxaspiro2.5octan-4-yl}acetate, cis)
- 1209778-49-3((11E)-Tetradecen-1-yl-d5 Acetate)
- 2137573-56-7(3-(Azetidin-1-yl)-5-fluoropyridine-4-carbaldehyde)
- 1261488-03-2(2-Chloro-4,6-difluorotoluene)
- 1803777-04-9(Ethyl 2-cyano-3-hydroxy-4-(trifluoromethoxy)benzoate)
- 164414-62-4(5-bromo-7-methoxy-1-benzofuran)



